molecular formula C25H31ClN8O B1192829 2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

Cat. No. B1192829
M. Wt: 495.028
InChI Key: UJADJYISGUHANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3182571 is promiscuous kinase inhibitor, a close analog of CTx-0294885 (GLXC-05809).

Scientific Research Applications

  • Protein Kinase Inhibition : A study by Russell et al. (2015) developed a hybrid flow and microwave approach for synthesizing analogs of this compound, demonstrating its potential as a broad spectrum protein kinase inhibitor (Russell et al., 2015).

  • Cancer Treatment : The compound AZD4877, structurally related to the chemical , was identified as a potent kinesin spindle protein (KSP) inhibitor with promising properties for cancer treatment, as found by Theoclitou et al. (2011) (Theoclitou et al., 2011).

  • Antimicrobial Properties : Patel and Agravat (2009) synthesized derivatives of this compound, which exhibited considerable antibacterial activity, indicating its utility in antimicrobial studies (Patel & Agravat, 2009).

  • Synthesis of Polyamides : Hattori and Kinoshita (1979) demonstrated the use of related compounds in the synthesis of polyamides containing uracil and adenine, useful in various chemical and pharmaceutical applications (Hattori & Kinoshita, 1979).

  • Dopamine Receptor Ligands : Leopoldo et al. (2002) explored derivatives of this compound as potent and selective dopamine D(3) receptor ligands, highlighting its relevance in neuropharmacology (Leopoldo et al., 2002).

  • Antiproliferative Activity : Mallesha et al. (2012) synthesized derivatives of this compound and evaluated their antiproliferative activity against human cancer cell lines, suggesting potential in cancer research (Mallesha et al., 2012).

properties

Product Name

2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C25H31ClN8O

Molecular Weight

495.028

IUPAC Name

2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

InChI

InChI=1S/C25H31ClN8O/c1-28-24(35)20-5-2-3-6-22(20)31-23-21(26)17-29-25(32-23)30-18-7-9-19(10-8-18)34-15-13-33(14-16-34)12-4-11-27/h2-3,5-10,17H,4,11-16,27H2,1H3,(H,28,35)(H2,29,30,31,32)

InChI Key

UJADJYISGUHANC-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK3182571;  GSK-3182571;  GSK 3182571

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide
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2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide

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